4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
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Overview
Description
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a complex organic compound with the molecular formula C18H13BrN2O5. This compound is part of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-bromo-benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene core structure but lacks the benzohydrazide moiety.
4-bromo-2H-chromene-3-carboxylic acid: Similar bromine substitution but different functional groups.
N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide: Lacks the bromine atom.
Uniqueness
4-bromo-N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is unique due to the presence of both the bromine atom and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKBSYFZQQGFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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